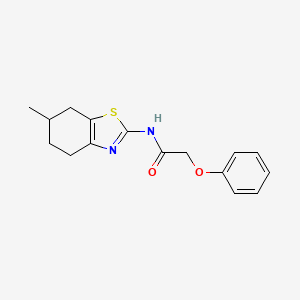![molecular formula C24H26N2O2 B11350991 N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11350991.png)
N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a phenoxy group, and a pyridinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acetic acid derivative with an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a benzyl halide.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction using a phenol derivative.
Incorporation of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific methods would depend on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide: can be compared with other acetamide derivatives that have similar structural features.
This compound: can be compared with other compounds that have benzyl, phenoxy, and pyridinyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H26N2O2/c1-18(2)21-11-13-22(14-12-21)28-17-24(27)26(23-6-4-5-15-25-23)16-20-9-7-19(3)8-10-20/h4-15,18H,16-17H2,1-3H3 |
InChI Key |
CHJYPQODRFPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-ethoxybenzamide](/img/structure/B11350927.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11350932.png)
![N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11350937.png)

![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11350947.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide](/img/structure/B11350961.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350966.png)

![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11350975.png)
![5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11350982.png)
![2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350988.png)
![2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350992.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11350995.png)
